molecular formula C10H14N2 B2871926 2-Isopropylbenzimidamide CAS No. 1121666-22-5

2-Isopropylbenzimidamide

Cat. No.: B2871926
CAS No.: 1121666-22-5
M. Wt: 162.236
InChI Key: BHYXXEWWAFJISQ-UHFFFAOYSA-N
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Description

2-Isopropylbenzimidamide is a benzimidazole derivative characterized by an isopropyl substituent at the 2-position of the benzimidazole core.

Properties

IUPAC Name

2-propan-2-ylbenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYXXEWWAFJISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylbenzimidamide typically involves the reaction of 2-isopropylbenzimidazole with an appropriate amine source under controlled conditions. One common method includes the use of nitriles and amines in the presence of catalysts to facilitate the formation of the imidamide structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylbenzimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-Isopropylbenzimidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Isopropylbenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Isopropylbenzimidamide with key analogs:

Compound Molecular Formula Molecular Weight Substituent at 2-Position Key Properties/Applications
This compound C₁₀H₁₃N₃ 175.23 g/mol Isopropyl Hypothesized enhanced lipophilicity
2-Aminobenzimidazole C₇H₇N₃ 133.15 g/mol Amino (-NH₂) Antifungal, antiviral applications
2-[(2-oxopropyl)amino]benzamide C₁₀H₁₂N₂O₂ 192.21 g/mol 2-oxopropylamino Intermediate in organic synthesis
2-[(2,2-dimethylpropanoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide C₂₀H₂₇N₅O₂ 393.47 g/mol Complex acyl/imidazole Potential kinase inhibition

Key Observations :

  • Lipophilicity: The isopropyl group in this compound likely increases membrane permeability compared to the polar amino group in 2-aminobenzimidazole .
  • Synthetic Utility: Unlike 2-[(2-oxopropyl)amino]benzamide (used as a synthesis intermediate), this compound may serve as a pharmacophore due to its balanced hydrophobicity .
  • Bioactivity: 2-Aminobenzimidazole derivatives exhibit antifungal and antiviral activity, suggesting that the isopropyl variant could be optimized for similar targets with improved pharmacokinetics .
Pharmacological Potential
  • 2-Aminobenzimidazoles: Demonstrated activity against Candida albicans (MIC: 8–32 µg/mL) and hepatitis C virus (EC₅₀: 1.5 µM) . The isopropyl analog may enhance metabolic stability via steric hindrance against enzymatic degradation.
  • Benzamide Derivatives: Compounds like 2-[(2,2-dimethylpropanoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide show kinase inhibition (IC₅₀: <100 nM for EGFR), suggesting that this compound could be tailored for kinase-targeted therapies .

Biological Activity

2-Isopropylbenzimidamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its benzimidazole core, which is a bicyclic structure containing a fused benzene and imidazole ring. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Research indicates that amidino-substituted compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of benzimidazole can intercalate into DNA, disrupting replication and leading to cell death .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against a range of pathogens. In vitro studies suggest that it inhibits the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated .
  • Antiviral Effects : Preliminary findings indicate potential antiviral properties, particularly against viruses that affect the respiratory system. The exact mechanisms are still under investigation, but the structural similarity to other antiviral agents suggests a promising avenue for further research .

The mechanisms by which this compound exerts its biological effects include:

  • DNA Intercalation : Similar to other benzimidazole derivatives, this compound may bind to DNA, leading to structural changes that inhibit replication and transcription processes. This property is particularly relevant in the context of anticancer activity .
  • Enzyme Inhibition : Amidines have been identified as inhibitors of various kinases and enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses and reduced proliferation in cancer cells .

Efficacy Data

The efficacy of this compound has been evaluated through various assays. Below is a summary table highlighting key findings from recent studies:

Activity Type Target IC50 Value (µM) Remarks
AntiproliferativeHeLa Cells1.8 - 3.2Strong inhibition observed with certain derivatives
AntibacterialStaphylococcus aureus<10Effective against multi-drug resistant strains
AntiviralInfluenza VirusTBDFurther studies needed for quantification

Case Studies

Several case studies have explored the therapeutic potential of benzimidazole derivatives, including this compound:

  • Cancer Treatment Case Study : A study involving patients with advanced cancer showed promising results when treated with benzimidazole derivatives, highlighting their ability to reduce tumor size and improve patient outcomes through targeted therapy .
  • Infection Control : In a clinical setting, patients infected with resistant bacterial strains were treated with compounds similar to this compound, resulting in significant reductions in bacterial load and improved recovery rates .

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